rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride
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Overview
Description
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a cyclobutane ring, an amino group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, sulfinamide or sulfide derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include sulfonamide-sensitive enzymes, which play a role in metabolic processes and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride include:
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride
- rac-(1R,2R)-2-aminocyclohexan-1-ol, trans
Uniqueness
What sets this compound apart is its unique combination of a cyclobutane ring with an amino and sulfonamide group. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2624109-62-0 |
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Molecular Formula |
C4H11ClN2O2S |
Molecular Weight |
186.7 |
Purity |
95 |
Origin of Product |
United States |
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